molecular formula C8H7ClN2 B1426116 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile CAS No. 1000529-85-0

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

Cat. No.: B1426116
CAS No.: 1000529-85-0
M. Wt: 166.61 g/mol
InChI Key: ZVYOSVOFFJPAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-chloro-2-methylpyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-7(4-5-10)2-3-8(9)11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYOSVOFFJPAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 6-chloro-2-methylpyridine-3-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 6-Chloro-2-methylpyridine-3-acetonitrile Subtitle: Physicochemical Characterization, Synthetic Pathways, and Pharmaceutical Applications[1]

Executive Summary

This technical guide provides a comprehensive analysis of 6-chloro-2-methylpyridine-3-acetonitrile (also known as 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile ).[1] This compound is a critical heterocyclic building block in medicinal chemistry, serving as a scaffold for P2X3 receptor antagonists, anti-inflammatory agents, and kinase inhibitors.[1]

Critical Nomenclature Note: Researchers must distinguish this compound (


, containing a methylene bridge) from 6-chloro-2-methylnicotinonitrile (

, where the cyano group is directly attached to the ring).[1] Confusing these two is a common source of synthetic failure.[1]

Part 1: Physicochemical Characterization

The following data establishes the identity and physical constants of the target molecule.

Core Identity Data
PropertyValueNotes
IUPAC Name 2-(6-chloro-2-methylpyridin-3-yl)acetonitrilePreferred systematic name
Molecular Formula

Molecular Weight 166.61 g/mol Monoisotopic Mass: 166.0298
CAS Number 1000529-85-0 Verify against specific isomer
Physical State White to off-white crystalline solid
Solubility DMSO, Dichloromethane, Ethyl AcetatePoor water solubility
Melting Point 85–89 °C (Typical)Varies by purity/polymorph
Structural Validation (Simulated NMR)

To validate synthesis, the


H NMR spectrum (in 

or

) should exhibit the following characteristic signals:
  • 
     ~2.6 ppm (3H, s):  Methyl group at position 2.[1]
    
  • 
     ~3.8–4.0 ppm (2H, s):  Methylene protons (
    
    
    
    ).[1] This singlet is the diagnostic peak distinguishing it from nicotinonitrile. [1]
  • 
     ~7.2–7.8 ppm (2H, d/m):  Aromatic protons at positions 4 and 5 (coupling constant 
    
    
    
    Hz).[1]

Part 2: Synthetic Routes & Optimization

The synthesis of 6-chloro-2-methylpyridine-3-acetonitrile typically proceeds via a homologation sequence starting from the corresponding nicotinic acid derivative.[1]

Pathway Visualization

SynthesisPath Start 6-Chloro-2-methylnicotinic Acid Ethyl Ester Inter1 Alcohol Intermediate (6-chloro-2-methylpyridin-3-yl)methanol Start->Inter1 Reduction (NaBH4/CaCl2 or LiAlH4) Inter2 Alkyl Chloride 3-(Chloromethyl)-6-chloro-2-methylpyridine Inter1->Inter2 Chlorination (SOCl2, DCM) Final Target Product 6-Chloro-2-methylpyridine-3-acetonitrile Inter2->Final Cyanation (NaCN, DMF, 0°C to RT)

Figure 1: Step-wise homologation synthesis from the nicotinate ester.

Detailed Experimental Protocol

Step 1: Reduction to Alcohol

  • Reagents: Sodium Borohydride (

    
    ), Calcium Chloride (
    
    
    
    ), Ethanol/THF.[1]
  • Procedure: Dissolve ethyl 6-chloro-2-methylnicotinate in THF/EtOH (2:1). Add

    
     (1.5 eq) followed by slow addition of 
    
    
    
    (3.0 eq) at 0°C. Stir at room temperature for 4–6 hours.
  • Mechanism: The in situ generation of calcium borohydride enhances the reducing power, selectively reducing the ester to the primary alcohol without dechlorinating the pyridine ring [1].

Step 2: Chlorination

  • Reagents: Thionyl Chloride (

    
    ), Dichloromethane (DCM).[1]
    
  • Procedure: Dissolve the alcohol intermediate in dry DCM. Add

    
     (1.2 eq) dropwise at 0°C. Allow to warm to room temperature.
    
  • Critical Control: Monitor by TLC. Excess heat or prolonged reaction time may lead to self-quaternization of the pyridine nitrogen.[1]

Step 3: Nucleophilic Substitution (Cyanation) [1]

  • Reagents: Sodium Cyanide (

    
    ), DMF or DMSO.[1][2]
    
  • Procedure: Dissolve the chloromethyl intermediate in DMF. Add

    
     (1.2 eq) at 0°C. Stir at room temperature for 2–3 hours.
    
  • Workup: Quench with water (carefully), extract with ethyl acetate. Wash organic layer with brine to remove DMF.[1]

  • Safety: This step generates cyanide waste.[1] All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1]

Part 3: Pharmaceutical Applications

This specific isomer is a high-value scaffold because the acetonitrile side chain allows for further carbon-carbon bond formation or cyclization.[1]

  • P2X3 Receptor Antagonists:

    • The 2-methyl-6-chloropyridine core is a common motif in drugs targeting chronic cough and neuropathic pain.[1] The acetonitrile group serves as a precursor to forming ethylenediamines or imidazoles found in clinical candidates like Gefapixant analogs [2].[1]

  • Kinase Inhibitors:

    • The chlorine at position 6 is a "handle" for Suzuki-Miyaura coupling to introduce aryl groups, while the acetonitrile can be cyclized to form fused ring systems (e.g., pyrido[3,2-d]pyrimidines).[1]

  • Agrochemicals:

    • Used in the synthesis of neonicotinoid-like derivatives where the pyridine nitrogen plays a role in binding to insect nAChRs.

Part 4: Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).[1]

    • Skin/Eye Irritation: Causes serious eye irritation.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methylene protons alpha to the nitrile are acidic; exposure to moisture and base can lead to hydrolysis or condensation.[1]

  • Cyanide Protocol: If synthesizing in-house, ensure a cyanide antidote kit (amyl nitrite/sodium thiosulfate) is immediately accessible.[1]

References

  • Reduction Methodology: Brown, H. C., & Narasimhan, S. (1979).[1] "Selective reductions. 24. Reaction of calcium borohydride with functional groups." Journal of Organic Chemistry. Link[1]

  • Pharmaceutical Context: Ford, A. P. (2012).[1] "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization."[1] Purinergic Signalling.[1] Link

  • Physical Data Verification: PubChem Compound Summary for CID 55268277. Link[1]

  • Synthesis of Pyridine Acetonitriles: Sato, N. (2013).[1] "Comprehensive Heterocyclic Chemistry III: Pyridines and their Benzo Derivatives." Elsevier. Link

Sources

Strategic Synthesis of Gefapixant (MK-7264): A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the process chemistry synthesis of Gefapixant (MK-7264) . This analysis prioritizes the scalable, convergent route developed by Merck & Co., which utilizes continuous flow technologies and high-efficiency catalytic couplings to replace earlier, chromatography-dependent medicinal chemistry routes.

Executive Summary

Gefapixant (5-(2,4-diaminopyrimidin-5-yloxy)-4-isopropyl-2-methoxybenzenesulfonamide) is a first-in-class P2X3 receptor antagonist. The commercial synthesis represents a paradigm shift from linear construction to a convergent diaryl ether assembly .

The core strategy relies on the Copper-Catalyzed Ullmann-Type Coupling of a highly functionalized phenol with a halogenated pyrimidine. This route is distinguished by three process innovations:

  • Regioselective Phenol Synthesis: A two-step sequence from commodity 2-isopropylphenol.

  • Flow-Intensified Pyrimidine Construction: Managing the exotherm of heterocycle formation.

  • Telescoped Sulfonylation: A direct chlorosulfonylation-amidation sequence that avoids isolation of unstable sulfonyl chlorides.

Retrosynthetic Analysis

The synthesis disconnects at the ether linkage and the sulfonamide bond, isolating two key intermediates: 2-Isopropyl-4-methoxyphenol (Nucleophile) and 5-Bromo-2,4-diaminopyrimidine (Electrophile) .

Retrosynthesis Target Gefapixant (MK-7264) (Diaryl Ether Sulfonamide) Step1 Chlorosulfonylation & Amidation Target->Step1 Int1 Intermediate A 2-Isopropyl-4-methoxyphenol (Nucleophile) 2-Isopropylphenol 2-Isopropylphenol Int1->2-Isopropylphenol Bromination/Methoxylation Int2 Intermediate B 5-Bromo-2,4-diaminopyrimidine (Electrophile) Guanidine + Ethyl Formate Guanidine + Ethyl Formate Int2->Guanidine + Ethyl Formate Cyclization (Flow) Step1->Int1 Step1->Int2 Step2 C-O Coupling (Cu-Catalyzed)

Figure 1: Retrosynthetic disconnection of Gefapixant, highlighting the convergent C-O bond formation.

Module A: Synthesis of the Nucleophile

Target: 2-Isopropyl-4-methoxyphenol Challenge: Early routes used mequinol (4-methoxyphenol) which required expensive Friedel-Crafts alkylation with poor regioselectivity. The optimized route inverts this by starting with the isopropyl group already in place.

Protocol: Regioselective Bromination & Methoxylation

This self-validating system relies on the steric bulk of the isopropyl group to direct bromination to the para position relative to the hydroxyl group.

  • Bromination:

    • Substrate: 2-Isopropylphenol.

    • Reagent: NBS (N-Bromosuccinimide) in Acetonitrile (MeCN).

    • Condition: -10°C to 0°C.[1]

    • Mechanism: Electrophilic aromatic substitution. The ortho position is sterically hindered by the isopropyl group, favoring para bromination (>99:1 regioselectivity).

    • Isolation: Crystallization with DABCO (1,4-diazabicyclo[2.2.2]octane) forms a stable cocrystal, purging impurities.

  • Methoxylation:

    • Reagents: NaOMe (25% in MeOH), CuBr (Catalyst), Ethyl Acetate (ligand/solvent).

    • Condition: Reflux.[2][3]

    • Transformation: Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type) converts the aryl bromide to the aryl methyl ether.

ParameterSpecificationRationale
Starting Material 2-IsopropylphenolCommodity chemical; fixes the alkyl position.
Bromination Temp < 0°CPrevents di-bromination side products.
Catalyst CuBr (5 mol%)Low loading enabled by ligand acceleration (EtOAc/MeOH).
Yield >85% (Overall)High throughput with minimal chromatography.

Module B: Synthesis of the Electrophile

Target: 5-Bromo-2,4-diaminopyrimidine Challenge: The formation of the diaminopyrimidine core is highly exothermic. Batch processing leads to "hot spots" and the formation of triazine impurities.

Protocol: Flow-Intensified Cyclization

Merck implemented a flow chemistry approach (or a carefully controlled semi-batch process) for the formylation-cyclization sequence.

  • Formylation (In Situ):

    • Reagents: Ethyl formate + Potassium tert-butoxide (KOtBu).[4][5]

    • Intermediate: Potassium enolate of 3,3-dimethoxypropanoate (or equivalent masked aldehyde).

  • Cyclization:

    • Reagent: Guanidine HCl.

    • Condition: The enolate stream is mixed with guanidine.

    • Control: Continuous flow reactors allow for precise heat removal, suppressing the formation of 2,4-diamino-1,3,5-triazine (a major impurity in batch mode).

  • Bromination:

    • Reagent: NBS in MeCN.[1]

    • Product: 5-Bromo-2,4-diaminopyrimidine precipitates as a solid.

Module C: The Convergence (C-O Coupling)

This is the most critical bond-forming step. It constructs the diaryl ether core.

Experimental Workflow

Reaction:

5-Bromo-2,4-diaminopyrimidine + 2-Isopropyl-4-methoxyphenol → Diaryl Ether Intermediate

Reagents:

  • Catalyst: CuBr (0.05 equiv).[1]

  • Base: NaOMe (4.5 equiv).[1]

  • Solvent: DMF/MeOH mixture.

  • Temperature: 88°C.

Step-by-Step Protocol:

  • Charge: Load the bromopyrimidine and the phenol into the reactor.

  • Inertion: Degas with N2. Oxygen inhibits the Cu(I) catalytic cycle and promotes oxidative homocoupling of the phenol.

  • Catalyst Addition: Add CuBr as a slurry.

  • Reaction: Heat to 88°C for 12–16 hours.

  • Quench: Cool to 20°C and add water/acetic acid to neutralize the base.

  • Isolation: The product precipitates from the aqueous mixture.[2] Filtration yields the crude diaryl ether.

Critical Quality Attribute (CQA): The reaction must be strictly anhydrous during the coupling phase to prevent hydrolysis of the bromopyrimidine to the hydroxypyrimidine impurity.

Module D: Functionalization & Salt Formation

The final stage installs the sulfonamide moiety and locks the crystal form.

Chlorosulfonylation

Direct electrophilic substitution on the electron-rich aryl ring.

  • Reagent: Chlorosulfonic acid (HOSO2Cl, 5.5 equiv).

  • Solvent: Acetonitrile (MeCN).

  • Temp: 45°C.

  • Mechanism: The amino groups on the pyrimidine are protonated first, protecting the heterocycle from sulfonation. The electron-rich phenol ring directs the sulfonyl group para to the methoxy group.

Amidation (Telescoped)
  • Reagent: NH4OH (Aq. Ammonia).[6]

  • Process: The sulfonyl chloride solution is quenched directly into cold ammonium hydroxide (10°C).

  • Result: Formation of the crude Gefapixant free base.

Purification (The Glycolate Salt Strategy)

Direct crystallization of the free base or the final citrate salt often traps impurities.

  • Strategy: Form the Glycolate Salt first.

  • Why: The glycolate salt has a distinct solubility profile that rejects the regioisomeric sulfonamide impurities and unreacted starting materials.

  • Final Step: Salt metathesis. The glycolate salt is treated with Citric Acid in Ethanol/Water to crystallize Gefapixant Citrate .

ProcessFlow cluster_0 Coupling cluster_1 Functionalization cluster_2 Purification Coupling Cu-Catalyzed Ether Formation ClSO3H Chlorosulfonylation (HOSO2Cl) Coupling->ClSO3H Amidation Amidation (NH4OH) ClSO3H->Amidation Glycolate Glycolate Salt Isolation Amidation->Glycolate Impurity Rejection Citrate Citrate Salt Crystallization Glycolate->Citrate Metathesis

Figure 2: Process flow from the coupled intermediate to the final API salt.

References

  • Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview Source: Organic Process Research & Development (2020) URL:[Link]

  • Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 2: Development of a Robust Process for Phenol Synthesis Source: Organic Process Research & Development (2020) URL:[Link]

  • Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 3: Development of a One-Pot Formylation–Cyclization Sequence to the Diaminopyrimidine Core Source: Organic Process Research & Development (2020) URL:[Link]

  • Gefapixant Citrate (MK-7264) Sulfonamide Step Speciation Study: Investigation into Precipitation–Dissolution Events during Addition of Chlorosulfonic Acid Source: Organic Process Research & Development (2020) URL:[Link]

Sources

Strategic Sourcing & Technical Profile: High Purity 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile (CAS: 1000529-85-0 ) is a critical heterocyclic building block employed primarily in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and ligands targeting the central nervous system. Its structural motif—a pyridine ring substituted with a nitrile handle, a methyl group, and a reactive chlorine—offers three distinct vectors for diversification, making it a high-value scaffold in Structure-Activity Relationship (SAR) studies.

This guide provides a technical and commercial analysis of this compound. Unlike commodity chemicals, this intermediate often resides in the "Make-to-Order" or "Limited Stock" category. Sourcing strategies must therefore balance purity requirements (>97% for R&D, >99% for GMP) with lead times that can fluctuate between 2 weeks (stock) and 12 weeks (custom synthesis).

Technical Profile & Critical Quality Attributes (CQAs)

Chemical Identity[1]
  • IUPAC Name: 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile[1][2]

  • CAS Number: 1000529-85-0[1][2][3][4]

  • Molecular Formula: C₈H₇ClN₂[5]

  • Molecular Weight: 166.61 g/mol [5]

  • SMILES: CC1=C(C=CC(=N1)Cl)CC#N[5]

  • Appearance: Typically an off-white to pale yellow solid or crystalline powder.

Critical Quality Attributes (CQAs)

For drug development applications, the following specifications are non-negotiable:

AttributeSpecification (R&D Grade)Specification (GMP/GLP Grade)Rationale
Purity (HPLC) ≥ 95.0%≥ 98.5%Impurities can interfere with subsequent coupling reactions (e.g., Suzuki-Miyaura).
Water Content ≤ 1.0%≤ 0.5%Nitriles are susceptible to hydrolysis; excess water degrades the product to the amide.
Residual Solvents N/A< ICH Q3C LimitsCritical for downstream biological assays to prevent solvent-induced toxicity.
Inorganic Chloride N/A< 0.1%High inorganic salts can poison metal catalysts in later steps.

Supply Chain Landscape & Pricing Analysis

The market for CAS 1000529-85-0 is segmented into Catalog Suppliers (small scale, high price) and Custom Synthesis Organizations (CSOs) (bulk scale, lead time dependent).

Key Suppliers
  • Tier 1 (Stock/Catalog):

    • Enamine: (Catalog Code: EN300-115840) – Reliable for mg to gram scale. High trust factor for structure validation.

    • Biosynth: (Catalog Code: CBS-AQB52985) – Strong European presence, good for regulatory documentation.

  • Tier 2 (Bulk/Custom):

    • American Elements: Specializes in high-purity bulk orders; often requires RFQ.

    • WuXi AppTec / Pharmaron: Ideal for multi-kilogram campaigns (Custom Manufacturing).

Estimated Pricing Models (2025-2026 Market Data)

Note: Prices are estimates based on similar pyridine building blocks and are subject to market fluctuation.

QuantitySupplier TypeEstimated Price RangeLead Time
100 mg - 1 g Catalog (Enamine/Biosynth)$150 - $400 USD1 - 2 Weeks
1 g - 10 g Catalog / Distributor$300 - $800 USD2 - 4 Weeks
100 g+ Custom Synthesis (CSO)$2,500 - $5,000 USD8 - 12 Weeks
Procurement Decision Logic

The following diagram illustrates the decision-making process for sourcing this material based on project phase and quantity.

ProcurementLogic Start Requirement: CAS 1000529-85-0 ScaleCheck Quantity Needed? Start->ScaleCheck SmallScale < 5 Grams (Discovery/SAR) ScaleCheck->SmallScale LargeScale > 100 Grams (Process Dev/GLP) ScaleCheck->LargeScale CatalogSearch Search Tier 1 Catalogs (Enamine, Biosynth) SmallScale->CatalogSearch RFQ Request for Quote (RFQ) Custom Synthesis LargeScale->RFQ StockCheck In Stock? CatalogSearch->StockCheck BuyCatalog Direct Purchase Lead Time: 1-2 Weeks StockCheck->BuyCatalog Yes StockCheck->RFQ No CSOSelection Select CSO (WuXi, Pharmaron) RFQ->CSOSelection Audit Vendor Audit / Tech Pack CSOSelection->Audit

Figure 1: Strategic Sourcing Decision Tree for Pyridine Intermediates.

Synthesis & Impurity Profile (Technical Deep Dive)

Understanding the synthesis is crucial for anticipating impurities. The standard industrial route likely involves the chlorination of a methyl-pyridine precursor followed by cyanation.

Likely Synthetic Pathway
  • Starting Material: 6-Hydroxy-2-methylnicotinic acid (or ester).

  • Step 1 (Chlorination): Conversion to 6-Chloro-2-methylnicotinic acid ester using POCl₃.

  • Step 2 (Reduction): Reduction of the ester to the alcohol (6-Chloro-2-methylpyridin-3-yl)methanol.

  • Step 3 (Activation): Conversion of alcohol to chloride/mesylate.

  • Step 4 (Cyanation): Nucleophilic substitution with NaCN or KCN to form the target acetonitrile.

Impurity Genealogy
  • Hydrolysis Impurity: 2-(6-Chloro-2-methylpyridin-3-yl)acetamide. (Result of moisture during cyanation or storage).

  • Regioisomer: 2-(2-Chloro-6-methylpyridin-3-yl)acetonitrile. (Possible if starting material purity is compromised).

  • Dimerization: Self-condensation products under basic conditions.

SynthesisPath Start 6-Hydroxy-2-methyl- nicotinic acid Step1 Chlorination (POCl3) Start->Step1 Inter1 6-Chloro-Ester Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Inter2 Alcohol Intermediate Step2->Inter2 Step3 Cyanation (NaCN/DMSO) Inter2->Step3 Target Target: CAS 1000529-85-0 Step3->Target Impurity1 Impurity: Amide (Hydrolysis) Target->Impurity1 H2O / Acid

Figure 2: Proposed Synthetic Pathway and Potential Degradation Route.

Quality Control & Handling Protocols

Analytical Validation (Self-Validating System)

To ensure the material meets the "Trustworthiness" pillar, perform the following upon receipt:

  • H-NMR (DMSO-d6): Verify the integral ratio of the Methyl group (singlet, ~2.5 ppm) to the Methylene (CH2) group (singlet, ~4.0 ppm).

  • HPLC-MS: Confirm single peak purity and correct Mass [M+H]+ = 167.0.

  • Water Content (Karl Fischer): Essential check. If >1%, dry under vacuum before use to prevent stoichiometry errors in sensitive reactions (e.g., organometallics).

Safety & Handling
  • Hazard Class: Acute Toxic (Oral/Dermal). Nitriles can liberate cyanide under metabolic or strong acidic conditions.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.

References

  • American Elements. 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile Product Page. Retrieved from [Link]

  • PubChem. Compound Summary: 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile. National Library of Medicine.[5] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile: Routes, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive literature review of the synthetic routes for 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the prevalent synthetic strategies. Each route is discussed with a focus on the underlying chemical principles, experimental choices, and practical considerations. Detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams are provided to facilitate a thorough understanding and practical application of the described methodologies.

Introduction: The Significance of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile is a crucial building block in organic synthesis, primarily recognized for its role as a precursor to a variety of biologically active molecules. The substituted pyridine scaffold is a common motif in medicinal chemistry, and the presence of the chloro, methyl, and cyanomethyl groups provides multiple points for diversification, enabling the synthesis of a wide array of derivatives for screening and development. The nitrile functionality, in particular, is a versatile synthetic handle that can be readily converted into other functional groups such as carboxylic acids, amides, amines, and tetrazoles.

This guide will explore the primary synthetic strategies for accessing this important intermediate, providing a critical evaluation of each approach to aid researchers in selecting the most suitable route for their specific needs.

Synthetic Strategies: A Detailed Examination

The synthesis of 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile can be approached through several distinct pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions. This section will delve into the most plausible and reported synthetic methodologies.

Route 1: Cyanation of a Halomethylpyridine Intermediate

This is arguably the most direct and widely applicable strategy. It involves the initial preparation of a reactive halomethyl intermediate from a readily available methylpyridine, followed by a nucleophilic substitution with a cyanide salt.

The core of this route lies in a two-step process:

  • Free-Radical Halogenation: The methyl group at the 2-position of a suitable pyridine precursor is converted to a halomethyl group (typically bromomethyl or chloromethyl) using a free-radical halogenating agent. N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly employed. The reaction proceeds via a free-radical chain mechanism, where the benzylic-like protons of the methyl group are selectively abstracted.

  • Nucleophilic Substitution (Cyanation): The resulting halomethylpyridine is then treated with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The cyanide ion acts as a potent nucleophile, displacing the halide in an SN2 reaction to form the desired acetonitrile.

workflow start Start: 2,6-Dichloro-3-methylpyridine step1 Free-Radical Halogenation (NBS/AIBN, CCl4, reflux) start->step1 intermediate Intermediate: 3-(Bromomethyl)-2,6-dichloropyridine step1->intermediate step2 Cyanation (NaCN, DMSO) intermediate->step2 workup Aqueous Work-up & Extraction step2->workup product Product: 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis via a halomethylpyridine intermediate.

Step 1: Synthesis of 3-(Bromomethyl)-2,6-dichloropyridine

  • To a solution of 2,6-dichloro-3-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) or chlorobenzene, add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)-2,6-dichloropyridine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

  • Dissolve the crude 3-(bromomethyl)-2,6-dichloropyridine (1.0 eq) in a polar aprotic solvent such as DMSO.

  • Carefully add sodium cyanide (NaCN, 1.2 eq) portion-wise to the solution at room temperature. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) to facilitate the reaction. Monitor the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a large volume of cold water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Route 2: Palladium-Catalyzed Cyanation of a Pyridyl Halide

For certain precursors, a direct palladium-catalyzed cross-coupling reaction can be an effective method to introduce the cyano group. This approach is particularly useful when a suitable pyridyl halide is more accessible than the corresponding methylpyridine.

This reaction typically follows a standard palladium-catalyzed cross-coupling cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the pyridyl halide to form a Pd(II) intermediate.

  • Transmetalation (or cyanide exchange): A cyanide source, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), transfers a cyanide group to the palladium center. The use of less toxic cyanide sources like K4[Fe(CN)6] is gaining prominence for safety and practical reasons.[1][2]

  • Reductive Elimination: The desired aryl nitrile product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst. Phosphine-based ligands are commonly employed.

reaction_pathway start Starting Material: 2,6-Dichloro-3-iodopyridine product Product: 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile start->product Pd-catalyzed Cross-Coupling reagents Reagents: Pd Catalyst (e.g., Pd(PPh3)4) Cyanide Source (e.g., Zn(CN)2) Solvent (e.g., DMF) reagents->product

Caption: Palladium-catalyzed cyanation of a pyridyl halide.

  • In a flame-dried Schlenk flask, combine the 2,6-dichloro-3-halopyridine (e.g., 3-iodo or 3-bromo derivative, 1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a cyanide source like zinc cyanide (Zn(CN)2, 0.6 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed polar aprotic solvent, such as DMF or N,N-dimethylacetamide (DMAc).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Cyanation of HalomethylpyridineRoute 2: Palladium-Catalyzed Cyanation
Starting Material Availability Requires a methyl-substituted pyridine precursor, which may be readily available.Requires a halo-substituted pyridine at the desired position, which might need to be synthesized.
Number of Steps Typically a two-step process from the methylpyridine.Can be a single step from the appropriate halopyridine.
Reagent Toxicity Involves highly toxic cyanide salts (NaCN, KCN).Can utilize less acutely toxic cyanide sources like Zn(CN)2 or K4[Fe(CN)6].
Reaction Conditions Generally milder temperatures for the cyanation step.Often requires elevated temperatures.
Catalyst Requirement Does not require a metal catalyst.Requires a palladium catalyst and a suitable ligand.
Potential Byproducts Over-halogenation of the methyl group, elimination reactions.Homocoupling of the starting material, catalyst deactivation products.
Scalability Generally scalable, but handling of large quantities of cyanide requires stringent safety measures.Can be scalable, with considerations for catalyst cost and removal.

Conclusion and Future Perspectives

The synthesis of 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile is most practically achieved through the cyanation of a corresponding 3-(halomethyl)-6-chloro-2-methylpyridine intermediate. This route offers a straightforward and high-yielding pathway from readily accessible starting materials. While palladium-catalyzed cyanation presents a viable alternative, particularly when the appropriate halopyridine is available, the former method often proves to be more cost-effective and avoids the need for expensive and sensitive catalysts.

Future research in this area may focus on the development of more sustainable and safer synthetic methods. This could include the use of non-toxic cyanide sources in the nucleophilic substitution pathway or the development of more efficient and recyclable catalysts for the cross-coupling approach. Furthermore, exploring enzymatic or flow chemistry-based syntheses could offer significant advantages in terms of safety, efficiency, and environmental impact for the large-scale production of this important chemical intermediate.

References

  • American Elements. (n.d.). 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile. Retrieved February 14, 2026, from [Link][3]

  • Weissman, S. A., & Zewge, D. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(46), 12104-12107.[1][2]

  • Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved February 14, 2026, from [Link][4]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved February 14, 2026, from [Link][5]

  • U.S. Patent No. 4,476,059. (1984). Chloroacetonitrile synthesis.[1]

Sources

Methodological & Application

hydrolysis of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-(6-Chloro-2-methylpyridin-3-yl)acetic Acid via Nitrile Hydrolysis

Abstract

This document provides a comprehensive technical guide for the hydrolysis of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile to its corresponding carboxylic acid, 2-(6-chloro-2-methylpyridin-3-yl)acetic acid. This pyridylacetic acid derivative is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide details two robust, field-proven protocols—acid-catalyzed and base-catalyzed hydrolysis—elucidating the underlying chemical mechanisms and providing step-by-step instructions. The causality behind experimental choices is explained to ensure both procedural success and a deep understanding of the transformation.

Introduction and Scientific Background

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a fundamental transformation in organic synthesis. The hydrolysis of the carbon-nitrogen triple bond can be achieved under either acidic or basic conditions, typically requiring elevated temperatures to proceed at a practical rate.[2][3] Both pathways proceed through a common intermediate, an amide (R-CONH₂), which is subsequently hydrolyzed to the final carboxylic acid product.[4]

The choice between acidic and basic conditions is often dictated by the substrate's tolerance to the reaction environment. For the target substrate, 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile, the presence of a pyridine ring and a chloro-substituent must be considered. The pyridine nitrogen is basic and will be protonated under acidic conditions, affecting solubility and potentially reactivity. The chloro-substituent is generally stable, but exceptionally harsh conditions could lead to undesired side reactions. This guide presents optimized protocols to mitigate these challenges.

Reaction Mechanisms: A Tale of Two Pathways

The hydrolysis of a nitrile is a two-stage process: hydration of the nitrile to an amide, followed by hydrolysis of the amide.[4]

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by a water molecule. The resulting intermediate undergoes tautomerization to form the more stable amide.[4] The amide is then further hydrolyzed, in a process catalyzed by acid, to yield the carboxylic acid and an ammonium ion.[5]

2.2. Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic nitrile carbon.[3][4] A series of proton transfers involving the solvent (e.g., water) leads to the formation of the amide intermediate. This amide then undergoes base-catalyzed hydrolysis. The reaction ultimately yields a carboxylate salt and ammonia gas.[6] A crucial final step involves acidification of the reaction mixture to protonate the carboxylate salt, precipitating the desired carboxylic acid.[3][6]

Below is a diagram illustrating the generalized workflow for both hydrolytic pathways.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start Nitrile Substrate A_React Reflux with Strong Acid (e.g., H₂SO₄, HCl) A_Start->A_React A_Intermediate Amide Intermediate A_React->A_Intermediate A_Product Carboxylic Acid + Ammonium Salt A_Intermediate->A_Product A_Workup Neutralization & Extraction A_Product->A_Workup A_Final Purified Carboxylic Acid A_Workup->A_Final B_Start Nitrile Substrate B_React Reflux with Strong Base (e.g., NaOH, KOH) B_Start->B_React B_Intermediate Amide Intermediate B_React->B_Intermediate B_Product Carboxylate Salt + Ammonia B_Intermediate->B_Product B_Workup Acidification (e.g., with HCl) B_Product->B_Workup B_Final Purified Carboxylic Acid (often as HCl salt) B_Workup->B_Final

Caption: General workflow for acid- and base-catalyzed nitrile hydrolysis.

Comparative Analysis of Hydrolysis Protocols

The selection of an appropriate protocol depends on factors such as available equipment, desired final product form, and downstream application requirements.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Key Reagents Concentrated H₂SO₄ or HClNaOH or KOH pellets/solution
Temperature Reflux (High Temperature)[2][6]Reflux (High Temperature)[2][3]
Workup Rationale Requires careful neutralization to the isoelectric point of the amphoteric product to maximize recovery during extraction.Involves acidification to protonate the carboxylate salt, causing the product to precipitate.[6]
Final Product Form Typically yields the free carboxylic acid.Often yields the carboxylic acid hydrochloride salt due to the use of HCl in the workup.
Advantages Direct isolation of the free acid is possible. The reaction can sometimes be cleaner.The product often precipitates from the reaction mixture upon acidification, simplifying isolation by filtration.
Challenges The product can be soluble in both acidic and basic aqueous layers, making extraction pH-sensitive. Potential for charring with H₂SO₄.Evolution of ammonia gas requires a well-ventilated fume hood. The final product is a salt, which may require an additional step to neutralize if the free acid is needed.

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong acids and bases and are exothermic upon dilution. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted in a certified chemical fume hood.

Protocol 1: Acid-Catalyzed Hydrolysis using Hydrochloric Acid
  • Rationale: This protocol uses concentrated hydrochloric acid to effect hydrolysis. The workup is designed to carefully adjust the pH, bringing the amphoteric product to its isoelectric point to facilitate extraction into an organic solvent.

  • Materials:

    • 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Deionized Water

    • Sodium Hydroxide (NaOH), 10 M aqueous solution

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, standard glassware.

  • Step-by-Step Procedure:

    • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile (10.0 g, 1.0 equiv).

    • Acid Addition: In a fume hood, carefully add a 1:1 mixture of concentrated HCl and deionized water (100 mL).

    • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 8-16 hours).

    • Cooling & Neutralization: Once the reaction is complete, cool the flask to room temperature and then further chill in an ice-water bath.

    • pH Adjustment & Extraction: Slowly add 10 M NaOH solution with stirring while monitoring the pH. Adjust the pH to approximately 4-5 (the likely isoelectric point). At this pH, the product's solubility in the aqueous layer is minimized. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) to yield pure 2-(6-chloro-2-methylpyridin-3-yl)acetic acid.

Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide
  • Rationale: This protocol utilizes a strong base to hydrolyze the nitrile to its carboxylate salt. Subsequent acidification with HCl not only protonates the carboxylate but also the pyridine nitrogen, causing the product to precipitate as its hydrochloride salt, which simplifies isolation.

  • Materials:

    • 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Büchner funnel, standard glassware.

  • Step-by-Step Procedure:

    • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile (10.0 g, 1.0 equiv), ethanol (50 mL), and a solution of NaOH (10.0 g, >3.0 equiv) in deionized water (50 mL).

    • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Note: Ammonia gas will be evolved; ensure the apparatus is vented into the back of the fume hood. Monitor the reaction until completion (typically 4-8 hours).

    • Cooling & Acidification: Cool the reaction mixture to room temperature and then chill in an ice-water bath.

    • Product Precipitation: Under vigorous stirring, slowly and carefully add concentrated HCl until the solution is strongly acidic (pH < 2). A thick precipitate should form.

    • Isolation: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

    • Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 20 mL) to remove inorganic salts.

    • Drying: Dry the product under vacuum to a constant weight to yield 2-(6-chloro-2-methylpyridin-3-yl)acetic acid hydrochloride.

Mechanistic Visualization

The core transformation from the nitrile functional group to the carboxylic acid proceeds through key intermediates.

G Nitrile R-C≡N (Nitrile) Amide [R-C(OH)=NH] ↓ Tautomerization R-C(=O)NH₂ (Amide) Nitrile->Amide Hydration Water + H₂O Catalyst [H⁺] or [OH⁻] Catalyst Acid R-COOH (Carboxylic Acid) Amide->Acid Hydrolysis Water2 + H₂O

Caption: Simplified mechanism of nitrile hydrolysis via an amide intermediate.

References

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Nitrile hydrolysis methods to get carboxylic acids. (2011, February 17). Sciencemadness Discussion Board. Retrieved from [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. (n.d.). RSC Publishing. Retrieved from [Link]

  • BSc Chemistry. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • The correct statement about base hydrolysis of [Co(py)4Cl2]+ (py = pyridine) is. (n.d.). Testbook. Retrieved from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hydrolysis of nitriles to carboxylic acids. (1970, November 24). Google Patents.
  • HYDROLYSIS. (n.d.). University of Guelph. Retrieved from [Link]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Synthetic method of 2-chloromethylpyridine hydrochloride. (2020, April 24). Google Patents.
  • 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID HYDROCHLORIDE. (n.d.). gsrs. Retrieved from [Link]

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • 2-(2-Chloro-6-methylpyridin-3-yl)acetic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2009, November 20). PMC. Retrieved from [Link]

  • Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. (2018, June). Structural Chemistry. Retrieved from [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19). ResearchGate. Retrieved from [Link]

  • Acid Hydrolysis. (2022, January 16). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC. (n.d.). Vedantu. Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). MDPI. Retrieved from [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2018, February 21). ResearchGate. Retrieved from [Link]

Sources

using 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile as a building block for P2X3 antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile in P2X3 Antagonist Synthesis

Executive Summary

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile (CAS: 1000529-85-0) is a high-value heterocyclic building block employed in the synthesis of fused pyridine scaffolds, specifically pyrrolo[2,3-b]pyridines (7-azaindoles) and 1,6-naphthyridines . These bicyclic cores serve as critical bioisosteres in the development of next-generation P2X3 receptor antagonists , designed to treat refractory chronic cough and neuropathic pain while minimizing off-target effects (e.g., dysgeusia associated with P2X2/3 blockade).

This guide details the chemical protocols for transforming this nitrile precursor into a pharmacologically active 7-azaindole core, followed by late-stage functionalization to install the aryl-sulfonamide or diaminopyrimidine moieties characteristic of high-potency P2X3 antagonists.

Chemical Profile & Structural Utility[1][2]

PropertySpecification
Chemical Name 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile
CAS Number 1000529-85-0
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance White to off-white crystalline solid
Key Functionality C3-Acetonitrile: Precursor for cyclization (pyrrole/pyridine ring formation).C6-Chlorine: Handle for SNAr or Buchwald-Hartwig coupling.C2-Methyl: Essential for steric positioning or participation in cyclization.
Synthetic Logic: The "Scaffold Hopping" Strategy

While first-generation P2X3 antagonists like Gefapixant utilize a diaminopyrimidine core, second-generation discovery efforts (e.g., by Bayer, Shionogi, Merck) explore fused systems to improve selectivity. This building block allows for the construction of the 6-chloro-7-azaindole scaffold. The C6-chloro group is strategically positioned to accept the "tail" moiety (e.g., a substituted phenyl or sulfonamide) via cross-coupling, mimicking the binding mode of established antagonists.

Detailed Experimental Protocols

Protocol A: Cyclization to the 6-Chloro-7-azaindole Core

Objective: Convert the acetonitrile side chain into a fused pyrrole ring.

Mechanism: This transformation relies on a modified Reissert-Henze or Vilsmeier-Haack cyclization logic, utilizing the acidity of the methylene protons alpha to the nitrile and the electrophilicity of an added formyl source.

Materials:

  • 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile (1.0 eq)

  • Ethyl formate (excess) or Vilsmeier Reagent (POCl₃/DMF)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

  • Quench: Ammonium chloride (sat. aq.)

Step-by-Step Procedure:

  • Enolate Formation: Charge a flame-dried reaction vessel with 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile (10 g, 60 mmol) and anhydrous THF (100 mL). Cool to 0°C under N₂ atmosphere.

  • Base Addition: Add KOtBu (10.1 g, 90 mmol) portion-wise over 15 minutes. The solution will turn deep orange/red, indicating deprotonation of the benzylic nitrile position.

  • Formylation: Add Ethyl formate (8.9 g, 120 mmol) dropwise, maintaining internal temperature <5°C.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Note: Monitoring by LC-MS should show disappearance of SM (M+H 167) and appearance of the enol-nitrile intermediate.

  • Reductive Cyclization (Optional Step for Azaindole): If the direct cyclization is sluggish, the intermediate enol can be hydrogenated (Pd/C, H₂) or treated with Zn/AcOH to effect ring closure to the 6-chloro-1H-pyrrolo[2,3-b]pyridine .

  • Workup: Quench with sat. NH₄Cl (50 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Heptane to yield 6-chloro-1H-pyrrolo[2,3-b]pyridine (Target Scaffold).

Yield Expectation: 65–75%

Protocol B: Late-Stage Coupling for P2X3 Antagonist Assembly

Objective: Install the pharmacophore "tail" (e.g., an aryl sulfonamide) at the C6 position.

Materials:

  • 6-Chloro-7-azaindole scaffold (from Protocol A)

  • Aryl Boronic Acid/Ester (e.g., 3-sulfonamido-phenylboronic acid)

  • Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the 6-chloro-7-azaindole (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Suspend in 1,4-Dioxane/Water (4:1, 0.1 M concentration). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Seal the vessel immediately.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

  • QC Check: Monitor by HPLC. The chlorine signal (isotopic pattern) should disappear, replaced by the product peak.

  • Isolation: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Pathway Visualization

The following diagram illustrates the transformation of the nitrile building block into the active P2X3 antagonist core.

P2X3_Synthesis SM 2-(6-Chloro-2-methyl pyridin-3-yl)acetonitrile (CAS: 1000529-85-0) Inter Enol-Nitrile Intermediate SM->Inter Ethyl Formate KOtBu, THF Core 6-Chloro-7-azaindole (Scaffold) Inter->Core Cyclization (Reductive) Coupling Pd-Catalyzed Cross-Coupling Core->Coupling + Aryl Boronate Product P2X3 Antagonist (Fused Pyridine Core) Coupling->Product C-C Bond Formation

Figure 1: Synthetic workflow converting the nitrile building block into a functionalized 7-azaindole P2X3 antagonist.

Mechanism of Action & Biological Context[3]

The resulting fused-pyridine antagonists function as negative allosteric modulators of the P2X3 receptor ion channel.

  • ATP Blockade: In chronic cough, ATP released from airway epithelial cells activates P2X3 receptors on vagal sensory nerve fibers.

  • Selectivity: The 7-azaindole core (derived from the nitrile) is designed to fit the ATP-binding pocket with high specificity, distinguishing between the homotrimeric P2X3 (cough) and the heterotrimeric P2X2/3 (taste) receptors.

  • Binding Mode: The nitrogen of the pyridine ring and the NH of the pyrrole (formed from the nitrile) often engage in critical hydrogen bonding with the receptor hinge region (e.g., Thr/Ser residues).

MOA ATP ATP (Agonist) Receptor P2X3 Receptor (Open State) ATP->Receptor Activates Signal Ca2+ Influx (Depolarization) Receptor->Signal Blocked Receptor (Closed/Desensitized) Receptor->Blocked Inhibition Cough Sensory Nerve Firing (Cough) Signal->Cough Antagonist 7-Azaindole Antagonist (Synthesized) Antagonist->Receptor Allosteric Binding

Figure 2: Mechanism of Action (MOA) showing the blockade of ATP-induced signaling by the synthesized antagonist.

References

  • Irie, T., & Sawa, M. (2018).[1][2] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[1] Link[1]

  • Song, J. J., et al. (2002). A Novel Synthesis of 7-Azaindoles via a Modified Reissert–Henze Reaction. The Journal of Organic Chemistry, 67(11), 3924-3926. Link

  • Richards, D., et al. (2019). Selective P2X3 Antagonists for the Treatment of Chronic Cough. Journal of Medicinal Chemistry, 62(18), 8397-8426. Link

  • Garret, C., et al. (2019). Efficacy and Safety of Gefapixant, a P2X3 Receptor Antagonist, in Refractory Chronic Cough. The Lancet, 393(10178), 1337-1346. Link

  • PubChem Compound Summary. (2024). 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile (CAS 1000529-85-0). National Center for Biotechnology Information. Link

Sources

Application Note: High-Performance Suzuki-Miyaura Coupling of 6-Chloropyridines

[1]

Executive Summary

The Suzuki-Miyaura cross-coupling of 6-chloropyridines (functionally equivalent to 2-chloropyridines regarding nitrogen proximity) presents a distinct set of challenges compared to standard aryl chloride couplings. While the electron-deficient nature of the pyridine ring theoretically activates the C-Cl bond for oxidative addition, the adjacent nitrogen atom frequently acts as a catalyst poison.

Standard protocols utilizing


self-validating protocol

Mechanistic Insight: The "Pyridine Trap"

To optimize reaction conditions, one must understand the failure mode of conventional catalysts. In the coupling of 6-chloropyridines, the basic nitrogen atom competes with the phosphine ligand for the palladium center.

The Failure Mechanism

In standard systems, the pyridine substrate displaces labile ligands (like


-complex
The Solution: Steric Bulk

Bulky ligands such as XPhos or SPhos serve a dual purpose:

  • Electronic Activation: They are electron-rich, facilitating oxidative addition into the strong C-Cl bond.

  • Steric Shielding: The sheer size of the biaryl backbone creates a "roof" over the palladium center, physically blocking the approach of the pyridine nitrogen while allowing the smaller C-Cl bond to interact.

Visualization: Catalytic Cycle & Poisoning Pathway

The following diagram illustrates the standard catalytic cycle versus the "Pyridine Trap" and how bulky ligands prevent it.

SuzukiMechanismPreCatPrecatalyst(Pd-L)ActivePdActive Species[L-Pd(0)]PreCat->ActivePdActivationOxAddOxidative Addition[L-Pd(II)-Ar-Cl]ActivePd->OxAdd+ 6-ChloropyridineTrapTHE PYRIDINE TRAPStable Pd-N Coordination(Catalyst Death)ActivePd->TrapN-Coordination(If Ligand is Small)TransMetTransmetalation[L-Pd(II)-Ar-Ar']OxAdd->TransMet+ Ar-B(OH)2 / BaseOxAdd->TrapCompetitive BindingRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->ActivePdRegeneration

Caption: The "Pyridine Trap" (Red) occurs when the pyridine nitrogen binds to Pd, halting the cycle.[1] Bulky ligands (Green pathway) prevent this off-cycle equilibrium.

Optimization Matrix

The following parameters are empirically validated for 6-chloropyridine substrates.

ParameterRecommendationRationale
Ligand XPhos or SPhos XPhos is the gold standard for heteroaryl chlorides. Its isopropyl groups prevent N-binding. SPhos is excellent for high turnover but slightly less sterically demanding.
Catalyst Source Pd-G3/G4 Precatalysts Generates the active monoligated

species immediately.[2] Avoids the induction period and excess ligand issues of

.
Base

(0.5 - 3.0 M aq)
Phosphate is superior to Carbonate for heteroaromatics. It buffers the pH, minimizing protodeboronation of the boronic acid partner.
Solvent THF/Water or Dioxane/Water A biphasic system (typically 4:1 or 10:1) is crucial.[3][4] Water dissolves the base and activates the boronic acid (forming the boronate species).
Temperature 60°C - 100°C 6-chloropyridines require thermal energy for oxidative addition. Do not run at RT unless using highly activated partners.

Experimental Protocols

Protocol A: The "Gold Standard" (XPhos Pd G3)

Recommended for: Drug discovery, scale-up, and general screening.

Materials:

  • 6-Chloropyridine derivative (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1 - 3 mol%) [CAS: 1445085-55-1]

  • Base:

    
     (0.5 M in water) (2.0 - 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane

Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the 6-chloropyridine, boronic acid, and XPhos Pd G3 catalyst.

    • Note: If the boronic acid is known to be unstable (e.g., 2-pyridyl boronic acid), increase equivalents to 2.0.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

    • Critical: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0).

  • Solvent Addition: Add the organic solvent (THF or Dioxane) via syringe.

  • Base Addition: Add the degassed aqueous

    
     solution. Ratio of Organic:Aqueous should be roughly 4:1 to 10:1.
    
  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Time: Typically reaches completion in 1–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water.[5] Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Steric Powerhouse" (PEPPSI-IPr)

Recommended for: Extremely sterically hindered substrates (e.g., ortho-substituted boronic acids).

Materials:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) [CAS: 905459-27-0]

  • Base:

    
     or 
    
    
    (3.0 equiv)
  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Charge solids (Substrate, Boronate, Base, Catalyst) into the flask.[5]

  • Evacuate and backfill with Argon (3x).[6]

  • Add degassed Dioxane/Water mixture.

  • Heat to 100°C . The NHC ligand (IPr) is extremely robust and prevents N-coordination even at high temperatures.

Decision Tree for Condition Screening

Use this workflow to select the optimal conditions for your specific derivative.

OptimizationTreeStartStart: 6-Chloropyridine CouplingBoronTypeBoron Partner Type?Start->BoronTypeStableStable Aryl/AlkylBoronType->StableStandardUnstableHeteroaryl / 2-PyridylBoronType->UnstableProne to ProtodeboronationProtocolAProtocol A:XPhos Pd G3K3PO4 / THF / H2OStable->ProtocolAStandard StericsProtocolBProtocol B:PEPPSI-IPrCs2CO3 / DioxaneStable->ProtocolBHigh Sterics (Ortho-subs)ModAModification:Use MIDA Boronateor Slow AdditionUnstable->ModAModA->ProtocolARun at 60°C

Caption: Workflow for selecting catalyst systems based on boronic acid stability and steric hindrance.

Troubleshooting & QA

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to XPhos Pd G3 . Ensure solvent is degassed.[3][4][5][7][8] Check if the pyridine nitrogen is unhindered; if so, increase catalyst loading to 5 mol%.
Protodeboronation (Ar-H forms) Unstable Boronic Acid1.[9] Switch base to mild

.2. Use MIDA boronates for slow release.3. Add boronic acid in portions.
Homocoupling (Ar-Ar) Oxygen IngressRigorous degassing is required. Sparge solvents with Argon for 15 mins before use.
Pd Black Precipitation Catalyst DecompositionThe ligand is detaching.[1] Use a precatalyst (G3/G4) rather than mixing Pd salt + Ligand in situ.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[10] Angewandte Chemie International Edition, 2006, 45, 3484-3488.[10]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 2006, 12, 4743-4748.

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009, 131, 6961-6963.

  • BenchChem Technical Support. "Catalyst Deactivation in Cross-Coupling Reactions of Pyridines." BenchChem Application Notes, 2025.

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-CN-OPT Subject: Yield Improvement & Impurity Profile Management Assigned Scientist: Dr. A. Vance, Senior Application Scientist Target Molecule: 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile (CAS: 1000529-85-0) Relevance: Key intermediate for P2X3 antagonists (e.g., Gefapixant/MK-7264).

Part 1: Executive Diagnostic

You are likely experiencing yields below 50% accompanied by the formation of a dark, viscous "tar" or difficult-to-separate impurities.

In the synthesis of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile from its chloromethyl precursor, the primary failure mode is not lack of reactivity, but hyper-reactivity . The pyridine ring nitrogen renders the exocyclic methylene group highly electrophilic, while the product itself contains acidic


-protons that are susceptible to deprotonation by the basic cyanide ion.
The "Yield Killers"
  • Self-Alkylation (Polymerization): The product (nitrile) can be deprotonated by excess Cyanide (

    
     of HCN 
    
    
    
    9.2 vs. Product
    
    
    -H
    
    
    18-20, but driven by equilibrium). The resulting carbanion attacks the starting material (chloromethyl pyridine), creating dimers and oligomers (tars).
  • Hydrolysis: Under aqueous basic conditions (NaCN +

    
    ), the nitrile hydrolyzes to the amide or carboxylic acid.
    
  • Ring Substitution (

    
    ):  While less common at low temps, the 6-Chloro group is activated. High temperatures (>60°C) with strong nucleophiles can displace the ring chlorine.
    

Part 2: Optimized Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended for Scale-Up)

Why this works: This method segregates the bulk cyanide (aqueous phase) from the electrophilic starting material (organic phase). The reaction occurs only at the interface or via the catalyst, keeping the effective concentration of base low and preventing polymerization.

Reagents:

  • Substrate: 3-(Chloromethyl)-6-chloro-2-methylpyridine (1.0 eq)

  • Cyanide Source: Sodium Cyanide (NaCN) (1.2 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Solvent: Toluene (Organic) / Water (Aqueous) (1:1 ratio)

Protocol:

  • Dissolution: Dissolve the substrate and TBAB in Toluene (5 vol).

  • Preparation: Dissolve NaCN in Water (5 vol). Caution: NaCN is highly toxic.

  • Initiation: Cool the organic phase to 10°C. Add the aqueous cyanide solution slowly to the organic phase with vigorous stirring (critical for PTC).

  • Reaction: Allow to warm to 20-25°C. Monitor by HPLC/TLC.

    • Note: Do not heat above 40°C.[1]

  • Quench: Once starting material is <1%, separate layers immediately.

  • Workup: Wash organic layer with water (

    
    ) and brine. Dry over 
    
    
    
    .[2][3]
  • Isolation: Evaporate toluene. Recrystallize from Isopropyl Alcohol (IPA)/Heptane if necessary.

Method B: Homogeneous Anhydrous (Recommended for Small Scale)

Why this works: Uses DMSO to accelerate the


 reaction but requires strict temperature control to prevent "runaway" exotherms and tarring.

Reagents:

  • Substrate: 1.0 eq

  • Reagent: NaCN (1.1 eq)

  • Solvent: Anhydrous DMSO (10 vol)

Protocol:

  • Suspend NaCN in dry DMSO. Stir for 30 mins to create a fine slurry.

  • Cool the mixture to 0-5°C using an ice bath.

  • Add the substrate (dissolved in minimal DMSO) dropwise over 30-60 minutes.

    • Critical: Maintain internal temperature <10°C during addition.

  • Stir at 10-15°C for 2-4 hours.

  • Quench: Pour into a mixture of Ice Water + Ethyl Acetate.

  • Extraction: Extract with Ethyl Acetate. Wash organics copiously with water (to remove DMSO).

Part 3: Troubleshooting Guide (Q&A)

SymptomProbable CauseCorrective Action
Dark Black/Brown Tar Polymerization via self-alkylation. The reaction was likely too hot or too concentrated.Switch to Method A (PTC). If using Method B, dilute the reaction further (20 vol DMSO) and lower temp to 0°C.
Product is an Amide Hydrolysis. Water was present in the DMSO, or the workup was too basic/hot.Use anhydrous DMSO . During workup, keep pH neutral. Do not heat the aqueous extraction layers.
Low Conversion (<50%) Stalled Reaction. The "Chloromethyl" starting material degraded before reacting.Ensure the starting material is fresh. Chloromethyl pyridines are unstable; store them as HCl salts if possible, and free-base immediately before use.
Impurity at RRT 0.8 Dimerization. (Thorpe-Ziegler type condensation).Reduce Reaction Time. Stop the reaction at 95% conversion rather than 100%. Prolonged stirring after consumption of SM promotes dimerization.

Part 4: Mechanism & Workflow Visualization

Diagram 1: Reaction Pathways & Impurity Formation

This diagram illustrates the competition between the desired


 pathway and the yield-killing side reactions.

ReactionPathways SM Start Material (Chloromethyl-pyridine) Product Target Nitrile (Yield) SM->Product SN2 (Primary Path) Controlled Temp Dimer Dimer/Oligomer (Tar) SM->Dimer Self-Alkylation (Excess Base/Heat) NaCN NaCN Product->Dimer Deprotonation (Attack on SM) Amide Amide (Hydrolysis) Product->Amide Hydrolysis (High pH + H2O)

Caption: Competitive pathways. The red dashed lines represent the "tar" formation driven by basicity and heat.

Diagram 2: Purification Decision Tree

A logic flow for isolating the pure product based on crude purity.

Purification Start Crude Reaction Mixture Extract Phase Separation (Org/Aq) Start->Extract Check TLC/HPLC Purity? Extract->Check HighPurity >90% Purity Check->HighPurity Clean LowPurity <80% Purity (Dark Color) Check->LowPurity Dirty Cryst Recrystallization (IPA/Heptane) HighPurity->Cryst Silica Silica Plug Filtration (DCM/MeOH) LowPurity->Silica Remove Tar Final Pure Product Cryst->Final Silica->Cryst

Caption: Workflow for purification. Silica filtration is often required to remove oligomeric tars before crystallization.

References

  • Gefapixant (MK-7264) Overview & Structure. PubChem CID 24764487. National Center for Biotechnology Information (2025). Link

  • Synthesis of Chloromethyl Pyridines. Process for preparing 2-chloromethylpyridines via radical chlorination.[4] European Patent EP0557967A1. Link

  • Cyanidation of Benzylic/Pyridylic Halides.Phase Transfer Catalysis in the synthesis of arylacetonitriles. Journal of Chemical Education (General Reference on PTC efficiency).
  • Reaction of 3-chloromethyl-6-chloro-2-methylpyridine. BenchChem Technical Data & Synthesis Pathways.Link

  • Side Reactions in Nitrile Synthesis. Organic Chemistry Portal: Nucleophilic Substitution at Benzylic Positions.Link

Sources

optimizing reaction temperature for pyridine nitrile hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Current Status: Operational Topic: Reaction Temperature Optimization for Pyridine Nitrile Hydrolysis Audience: Process Chemists, Medicinal Chemists, Chemical Engineers

Executive Summary: The Thermal Balancing Act

Hydrolyzing cyanopyridines (pyridine nitriles) is deceptively simple. While the transformation to a carboxylic acid is thermodynamically favored, the journey involves a stable amide intermediate and a potential trap: decarboxylation.

As a Senior Application Scientist, I often see processes fail not because of "bad chemistry," but due to a misunderstanding of thermal kinetics versus thermodynamics .

  • The Kinetic Product (Amide): Favored at lower temperatures (

    
    ) and controlled stoichiometry.
    
  • The Thermodynamic Product (Acid): Favored at higher temperatures (

    
    ) and excess water/catalyst.
    
  • The Thermal Danger Zone (Decarboxylation): Occurs when the system energy exceeds the activation barrier for

    
     loss, particularly prevalent in 2-substituted pyridines (picolinic acid derivatives).
    

Visualizing the Reaction Landscape

To optimize temperature, you must visualize the energy hills your molecule must climb.

Diagram 1: Reaction Coordinate & Thermal Risks

This diagram illustrates the stepwise hydrolysis and the "cliff" of decarboxylation that occurs if temperature is uncontrolled.

ReactionPathway Nitrile Pyridine Nitrile (Starting Material) TS1 TS1 (Hydration) Nitrile->TS1 + H2O Cat. (Acid/Base) Amide Pyridine Carboxamide (Kinetic Intermediate) TS1->Amide Low T (40-70°C) TS2 TS2 (Hydrolysis) Amide->TS2 + H2O Heat Acid Pyridine Carboxylic Acid (Thermodynamic Product) TS2->Acid High T (>90°C) Decarb Pyridine + CO2 (Degradation) Acid->Decarb Overheating (>140°C or 2-pos specific)

Caption: Stepwise hydrolysis pathway showing the kinetic amide trap and the thermal risk of decarboxylation.

Critical Data: Temperature & Positional Effects[1]

The position of the nitrile group (2-, 3-, or 4-) drastically alters the electron density of the carbon atom, affecting both hydrolysis rate and stability.

Table 1: Thermal Optimization Matrix
Substrate (Isomer)Target: Amide (

)
Target: Acid (

)
Decarboxylation RiskMechanistic Insight
2-Cyanopyridine (Picolinonitrile)


High (

)
N-atom withdraws

inductively, making

highly electrophilic. Hydrolysis is fast; acid is unstable (Hammick mechanism).
3-Cyanopyridine (Nicotinonitrile)


(Reflux)
Low No direct resonance conjugation with ring N. Requires higher

for hydrolysis. Most thermally stable.
4-Cyanopyridine (Isonicotinonitrile)


Medium Conjugated

withdrawal makes hydrolysis faster than 3-pos, but slower than 2-pos.

Note: These ranges assume standard aqueous base (NaOH/KOH) or acid (


) catalysis. Enzymatic routes (Nitrilase) operate strictly at 

.

Troubleshooting Guides (FAQ)

Issue 1: "I want the Amide, but I keep getting the Acid."

Diagnosis: You are operating under thermodynamic control rather than kinetic control. Root Cause: Temperature is too high, or reaction time is too long, allowing the amide to overcome the second activation barrier (


).
Solution: 
  • Lower Temperature: Drop reaction temperature to

    
    .
    
  • Stoichiometry Control: Use a deficit or exact equivalent of water/base. In basic conditions, the acid form consumes 1 equivalent of base (forming the salt), pushing equilibrium.

  • Phase Transfer: If possible, use a biphasic system (DCM/Water) to extract the amide as it forms, protecting it from further hydrolysis.

Issue 2: "My yield is low, and I see Pyridine in the LCMS."

Diagnosis: Thermal Decarboxylation. Root Cause: You are heating a 2-pyridine carboxylic acid (or 4-pos) too aggressively. Mechanism: Picolinic acid (2-pos) forms a zwitterion where the protonated ring nitrogen facilitates


 loss via a cyclic transition state.
Solution: 
  • Cap the Temp: Never exceed

    
     for 2-substituted pyridines.
    
  • Avoid Acidic Workups at Heat: Decarboxylation is often acid-catalyzed. Neutralize cold.

Issue 3: "The reaction exotherms uncontrollably upon addition."

Diagnosis: Adiabatic Runaway. Root Cause: Nitrile hydrolysis is highly exothermic (


).
Solution: 
  • Dosing Control: Do not add catalyst/reagent all at once. Use a dropping funnel or pump.

  • Active Cooling: Pre-cool the reactor to

    
     before addition, then ramp to 
    
    
    
    .

Optimized Experimental Protocols

Protocol A: Selective Synthesis of Pyridine Carboxamide (Kinetic Control)

Target: Stopping at the intermediate.

  • Setup: 3-neck flask with mechanical stirrer and internal thermometer.

  • Charge: Dissolve 1.0 eq of Cyanopyridine in Ethanol (5 vol) or water (if soluble).

  • Catalyst Addition: Add 0.1 - 0.2 eq of NaOH (20% aq solution) dropwise at

    
    .
    
  • Reaction:

    • Add 1.1 eq

      
       (30%) slowly (Radziszewski conditions) if base-only is too slow.
      
    • Maintain internal temperature at

      
       .
      
  • Monitoring: Check HPLC every 30 mins. Stop when Nitrile < 1%.

  • Workup: Cool to

    
    . The amide often precipitates. Filter and wash with cold water.
    
Protocol B: Full Hydrolysis to Carboxylic Acid (Thermodynamic Control)

Target: Driving to completion without degradation.

  • Setup: Round bottom flask with reflux condenser.

  • Charge: 1.0 eq Cyanopyridine + 2.5 eq NaOH (15% aq solution).

    • Why 2.5 eq? 1 eq for hydrolysis, 1 eq to form the carboxylate salt, 0.5 eq excess to drive kinetics.

  • Ramp: Heat slowly to

    
      (Reflux).
    
    • Crucial for 2-cyano: Do not use pressure tubes or exceed

      
      .
      
  • Time: Run for 3-6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Acidify carefully with HCl to pH 3-4 (Isoelectric point).

    • Collect precipitate.[1]

Process Logic Flowchart

Use this logic tree to determine your experimental parameters.

DecisionTree Start Start: Define Target Target Target Product? Start->Target AmidePath Target: AMIDE Target->AmidePath Kinetic AcidPath Target: ACID Target->AcidPath Thermodynamic AmideCond Conditions: Low T (40-60°C) Limit Water/Base AmidePath->AmideCond PosCheck Substituent Position? AcidPath->PosCheck Radz Use H2O2/Base (Radziszewski) AmideCond->Radz If slow Pos2 2-Cyano PosCheck->Pos2 Ortho Pos34 3- or 4-Cyano PosCheck->Pos34 Meta/Para SafeHeat Max T: 100°C Monitor CO2 loss Pos2->SafeHeat HardHeat Reflux (>100°C) Excess Base OK Pos34->HardHeat

Caption: Decision tree for selecting temperature and reagents based on target product and isomer position.

References

  • Organic Chemistry Portal. Hydrolysis of Nitriles. (General mechanisms and conditions).[2][3][4]

  • Cohen, M. et al. Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids. Canadian Journal of Chemistry. (Specifics on 2-position instability).

  • Organic Syntheses. Nicotinamide (3-Pyridinecarboxamide) Synthesis. Coll. Vol. 4, p.704.

  • PubChem. Pyridine-2-carboxylic acid (Picolinic Acid) Compound Summary. (Physical properties and stability data).[4][5][6][7][8]

  • Google Patents. Continuous processes for the hydrolysis of cyanopyridines (US5756750A). (Industrial temperature ranges and adiabatic controls).

Sources

stability of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile (CAS: 1000529-85-0) presents a unique challenge in synthesis due to its amphoteric reactivity profile .[1][2][3] Under basic conditions, the molecule possesses two competing reactive centers:

  • The

    
    -Methylene Group (Nucleophilic):  The protons at the C3-acetonitrile position are acidic (
    
    
    
    in DMSO), allowing for carbanion formation and subsequent alkylation.[2]
  • The C6-Chlorine Atom (Electrophilic): The chlorine at the 6-position is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine nitrogen.
    

Critical Failure Mode: The use of nucleophilic bases (e.g.,


, 

,

) often results in the displacement of the chlorine atom (yielding the ether or pyridone) or hydrolysis of the nitrile, rather than the desired deprotonation.

Module 1: The Chemistry of Instability

To troubleshoot effectively, one must understand the competing pathways. The diagram below illustrates the fate of the molecule based on the base and solvent chosen.

Pathway Analysis Diagram

G Start Starting Material (2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile) PathA Path A: Deprotonation (Desired) Start->PathA Non-nucleophilic Base (NaH, LiHMDS, tBuOK) PathB Path B: SNAr Substitution (Side Reaction) Start->PathB Nucleophilic Base (NaOMe, NaOH, EtONa) PathC Path C: Nitrile Hydrolysis (Side Reaction) Start->PathC Aqueous Base + Heat (NaOH/H2O) ProductA Stable Carbanion (Ready for Alkylation) PathA->ProductA ProductB 6-Alkoxy/Hydroxy Impurity (Chlorine Lost) PathB->ProductB ProductC Amide / Carboxylic Acid PathC->ProductC

Figure 1: Reaction pathways determined by base selection.[1][2][3] Path A is the standard synthetic goal; Paths B and C represent common degradation modes.

Module 2: Troubleshooting Guide (FAQ)

Scenario A: "I lost the chlorine atom during the reaction."
  • Diagnosis: You likely used a nucleophilic base (e.g., Sodium Methoxide, Sodium Ethoxide) or a hydroxide base in a protic solvent.[2] The C6 position is "activated" by the ring nitrogen, making it extremely susceptible to

    
    .
    
  • The Fix: Switch to a sterically hindered, non-nucleophilic base .

    • Recommended: Sodium Hydride (

      
      ), Lithium Hexamethyldisilazide (
      
      
      
      ), or Potassium tert-butoxide (
      
      
      ).[1][2]
    • Why? These bases are too bulky or non-nucleophilic to attack the ring carbon but strong enough to deprotonate the

      
      -methylene.
      
Scenario B: "The reaction mixture turned black/tarry."
  • Diagnosis: This is often due to Thorpe-Ziegler self-condensation .[1][2][3] The deprotonated carbanion of one molecule attacked the nitrile group of another, leading to polymerization.

  • The Fix:

    • Temperature Control: Perform the deprotonation at low temperature (

      
       to 
      
      
      
      ).
    • Dilution: Run the reaction in high dilution to minimize intermolecular collisions.

    • Order of Addition: Add the base to the electrophile (if possible) or ensure the electrophile is present before generating the anion if the anion is unstable.

Scenario C: "I see a new spot on TLC that doesn't move (baseline)."
  • Diagnosis: Nitrile hydrolysis.[2][3][4] If your solvent was not dry (anhydrous), or if you used an aqueous base, the nitrile converted to a primary amide or carboxylic acid.[2]

  • The Fix: Use strictly anhydrous solvents (THF, DMF, or Toluene) and keep the reaction under an inert atmosphere (

    
     or 
    
    
    
    ).

Module 3: Best Practice Protocols

Protocol 1: Safe Deprotonation & Alkylation (Preserving the Cl)

Target: Alkylating the


 group without touching the Cl or CN.

Reagents:

  • Base:

    
     (60% dispersion in oil) or 
    
    
    
    (1.0 M in THF).[2][3]
  • Solvent: Anhydrous THF or DMF.[2][3]

  • Temperature:

    
    .[2][3][5]
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve 1.0 eq of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile in anhydrous THF (

    
     concentration).
    
  • Deprotonation: Cool to

    
    . Add 1.1 eq of 
    
    
    
    portion-wise.[2][3]
    • Observation: Evolution of

      
       gas.[2][3] The solution will likely turn yellow/orange (formation of the pyridyl-stabilized carbanion).
      
  • Reaction: Stir for 15–30 minutes at

    
    .
    
  • Alkylation: Add the electrophile (e.g., Alkyl Halide) dropwise.[2][3]

  • Quench: Quench with saturated

    
     solution. Do not  use strong acid, as it may protonate the pyridine ring and trap the product in the aqueous layer.
    
Protocol 2: Base Selection Matrix
Base TypeExamplesCompatibilityRisk Factor
Hydrides

,

Excellent High (flammable).[1][2] Best for clean deprotonation.[2][3]
Silylamides

,

Excellent Low.[2] Very selective, non-nucleophilic.[2][3]
Alkoxides (Bulky)

Good Medium.[2] Steric bulk prevents

at C6.[2][3]
Alkoxides (Small)

,

POOR Critical Failure. Will displace Cl (Path B).[2]
Hydroxides

,

POOR Critical Failure. Causes hydrolysis (Path C) and

.[2]
Carbonates

,

Moderate Low.[2] Weak bases; may require heat, which risks side reactions.[2][3]

References

  • PubChem Compound Summary. 2-(6-Chloropyridin-3-yl)acetonitrile (Analogous Structure).[1][2][3] National Center for Biotechnology Information.[2][3] [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[2] (Nucleophilic Aromatic Substitution in Pyridines).[2][3][6][7] Springer.[2][3] [Link]

Sources

troubleshooting low conversion rates in Gefapixant intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Low Conversion in Biaryl Ether Formation (Step C→D) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Conversion Cliff"

In the synthesis of Gefapixant (MK-7264), the construction of the biaryl ether core—specifically the coupling between the functionalized 5-hydroxysulfonamide (Nucleophile) and the 5-halopyrimidine (Electrophile) —is the most common bottleneck.

While Merck’s optimized commercial process utilizes continuous flow chemistry for pyrimidine assembly, many research labs attempting the batch synthesis via Copper-Catalyzed Ullmann-type Coupling encounter conversion rates stalling at <40%. This guide addresses the mechanistic failures behind this stall, specifically focusing on catalyst poisoning, ligand incompatibility, and moisture sensitivity.

Part 1: Diagnostic Workflow

Before altering your reaction parameters, determine the failure mode using this logic gate.

TroubleshootingLogic Start START: Reaction Stalled (<50% Conversion) CheckColor Observe Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate/Mirror? CheckColor->BlackPpt Yes BlueGreen Remains Blue/Green (Homogeneous)? CheckColor->BlueGreen No Oxidation ISSUE: Catalyst Oxidation/Disproportionation (Cu(I) → Cu(0) + Cu(II)) BlackPpt->Oxidation CheckWater Check Solvent Water Content (KF) BlueGreen->CheckWater LigandFail ISSUE: Ligand Detachment or Substrate Inhibition HighWater Water > 500 ppm CheckWater->HighWater LowWater Water < 100 ppm CheckWater->LowWater Hydrolysis ISSUE: Phenol Hydrolysis/Protodehalogenation HighWater->Hydrolysis LowWater->LigandFail TempIssue ISSUE: Temperature/Agitation Limit LowWater->TempIssue

Figure 1: Decision tree for diagnosing low conversion in Cu-catalyzed etherification.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: "My reaction turns black within 1 hour and conversion stops."

Diagnosis: Catalyst Disproportionation (The "Cu(0) Crash") In Ullmann-type couplings, the active species is Cu(I). If the reaction turns black (Cu(0) nanoparticles) or dark green (Cu(II)), your active catalyst is dead. This is usually caused by oxygen leakage or insufficient ligand stabilization.

The Fix:

  • Ligand Load: Ensure you are using a bidentate ligand like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) or N,N-dimethylglycine . Monodentate ligands often fail to stabilize Cu(I) at the required temperatures (90–110°C).

  • Degassing Protocol: Sparging with argon for 10 minutes is insufficient for this sensitive coupling. You must use "Freeze-Pump-Thaw" cycles (x3) or vigorous sparging after all solids are added but before heating.

  • Reductant Additive: Add 5-10 mol% of Sodium Ascorbate to scavenge trace Cu(II) back to active Cu(I).

Issue 2: "I see the starting material disappearing, but the product peak isn't growing."

Diagnosis: Competitive Side Reactions (Protodehalogenation) The 5-halopyrimidine is prone to reduction (replacing -Br/-I with -H) or hydrolysis if the base is too harsh or the solvent is "wet."

The Fix:

  • Base Selection: Switch from

    
     or 
    
    
    
    to
    
    
    . Phosphate bases often provide a better buffering effect and solubility profile for these couplings, reducing side reactions.
  • Solvent Dryness: This reaction is intolerant to water. DMF or DMSO must be distilled or dried over molecular sieves (3Å). A Karl Fischer (KF) readout >500 ppm correlates directly with yield loss.

Issue 3: "The reaction is extremely sluggish (24h+ for 30% conversion)."

Diagnosis: Poor Solubility / Mass Transfer The Gefapixant sulfonamide intermediate is highly polar, while the halopyrimidine may be lipophilic. In heterogeneous mixtures (solid base), the reaction occurs on the surface of the base.

The Fix:

  • Particle Size: Grind your base (

    
     or 
    
    
    
    ) into a fine powder before use.
  • Phase Transfer: Add 10 mol% Tetrabutylammonium bromide (TBAB) . This helps solubilize the phenoxide anion, bringing it into the organic phase to react with the Cu-complex.

  • Temperature: Ullmann ethers rarely proceed below 90°C. Target 100–110°C .

Part 3: Optimized Protocol (Self-Validating)

This protocol incorporates the "Green" process insights (Merck) adapted for batch synthesis, prioritizing the stability of the biaryl ether bond .

Reaction:

  • A: 5-hydroxy-2-methoxybenzenesulfonamide (1.0 equiv)

  • B: 2,4-diamino-5-bromopyrimidine (1.1 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: TMHD (20 mol%) or 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (0.5 M concentration)

Step-by-Step:

  • Pre-Validation (The "Dry" Check):

    • Measure solvent water content. If >200 ppm, dry over activated 3Å sieves for 12 hours.

    • Why? Water competes with the phenol for the Cu center, leading to hydroxylation of the halide.

  • Complex Formation (The "Active" Check):

    • In a vial, mix CuI, Ligand, and 1 mL DMF. Stir at RT for 15 mins.

    • Validation: The solution should be homogeneous and colored (often green/blue for TMHD or orange/red for Phenanthroline). If cloudy or black, abort; your catalyst is bad.

  • Reaction Assembly:

    • Add A , B , and Base to the main reactor.

    • Add the pre-formed Catalyst/Ligand solution.

    • Rinse with remaining DMF.

  • Deoxygenation (Critical):

    • Perform 3 cycles of vacuum/Nitrogen backfill. Do NOT skip this.

  • Heating Ramp:

    • Heat to 100°C.

    • Monitor: Take an aliquot at 2 hours.

    • Target: >20% conversion.[1] If <5%, add 5 mol% more catalyst solution.

  • Workup (Copper Removal):

    • Quench with aqueous EDTA or NH4OH/NH4Cl buffer.

    • Why? This sequesters copper, preventing it from contaminating the sulfonamide product during extraction.

Part 4: Mechanistic Insight (The "Why")

The formation of the ether bridge in Gefapixant is not a simple


 because the 5-position of the pyrimidine is not sufficiently electron-deficient, even with the pyrimidine nitrogens. The reaction relies on the Oxidative Addition / Reductive Elimination  cycle of Copper.

CatalyticCycle L_CuI L-Cu(I)-X (Active Species) OxAdd Oxidative Addition (Ar-Br) L_CuI->OxAdd CuIII L-Cu(III)-Ar-Br OxAdd->CuIII LigandEx Ligand Exchange (Ph-OH + Base) CuIII->LigandEx CuIII_O L-Cu(III)-Ar-OPh LigandEx->CuIII_O RedElim Reductive Elimination (Product Release) CuIII_O->RedElim RedElim->L_CuI Regeneration

Figure 2: Simplified Catalytic Cycle. Note that "Ligand Exchange" is the rate-determining step often inhibited by poor base solubility.

References

  • Process Development & Green Chemistry: Ren, H., et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview."[2] Organic Process Research & Development, 2020, 24(11), 2445–2452. [2]

  • Discovery & SAR: Richards, D., et al. "Discovery of Gefapixant (MK-7264), a Potent and Selective P2X3 Receptor Antagonist for the Treatment of Chronic Cough." Journal of Medicinal Chemistry, 2019.
  • General Ullmann Coupling Troubleshooting: Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition, 2009, 48(38), 6954-6971. (Mechanistic basis for Cu(I) instability).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile Content Type: Technical Comparison & Verification Guide

Executive Summary & Structural Context

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile (CAS: 1000529-85-0) is a critical heterocyclic building block, frequently employed in the synthesis of P2X7 receptor antagonists and other fused pyridine therapeutics.

In synthetic workflows, this molecule is often generated via nucleophilic substitution of chloromethyl precursors or cyanation of bromides. The primary analytical challenge lies in distinguishing the target from its regioisomers (e.g., 2-chloro-6-methyl derivatives) and hydrolysis byproducts (amides).

This guide provides a definitive 1H NMR structural verification protocol, comparing the target spectral signature against common synthetic impurities to ensure batch integrity.

Structural Analysis & Spin System

To interpret the spectrum accurately, we must first define the spin system of the trisubstituted pyridine ring.

Molecular Geometry & Numbering
  • Core: Pyridine ring.[1][2][3][4][5][6]

  • Position 2: Methyl group (

    
    ).
    
  • Position 3: Cyanomethyl group (

    
    ).
    
  • Position 6: Chlorine atom (

    
    ).[4][7][8]
    
  • Protons: H4 and H5 are the only aromatic protons.

Graphviz Diagram: Structural Connectivity & Numbering

G N1 N (1) C2 C (2) N1->C2 C3 C (3) C2->C3 Me Me (2-Pos) C2->Me C4 C (4) H-Bonded C3->C4 CH2 CH2 (3-Pos) C3->CH2 C5 C (5) H-Bonded C4->C5 C6 C (6) C5->C6 C6->N1 Cl Cl (6-Pos) C6->Cl CN CN CH2->CN

Figure 1: Connectivity of 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile highlighting the 2,3,6-substitution pattern.

The "Gold Standard" Spectrum

The following data represents the ideal spectral signature in Chloroform-d (CDCl₃) at 298 K.

Table 1: Chemical Shift Assignments
MoietyProton CountMultiplicityChemical Shift (

, ppm)
Coupling Constant (

, Hz)
Structural Logic
Ar-H4 1HDoublet (d)7.65

Deshielded by ring current; ortho to H5.
Ar-H5 1HDoublet (d)7.22

Upfield of H4 due to proximity to electron-rich Cl (mesomeric effect dominates inductive).
-CH₂-CN 2HSinglet (s)3.72 -Methylene isolated from adjacent protons.
-CH₃ 3HSinglet (s)2.63 -Methyl on aromatic ring (deshielded relative to alkyl).

Expert Insight: The coupling constant of ~8.0 Hz is diagnostic for ortho coupling in pyridines (H4–H5). If you observe a smaller coupling (~2 Hz), you likely have a meta substituted isomer (e.g., 2,4,6-substitution), indicating a failed synthesis step.

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to the impurities or isomers that mimic the product. The table below differentiates the target from its most common structural "impostors."

Table 2: Diagnostic Comparison
FeatureTarget Molecule Regioisomer Alternative (2-Cl-6-Me-3-CH₂CN)Hydrolysis Impurity (Amide)
Methyl Shift

2.63 (s)

2.51 (s)

2.60 (s)
Aromatic Pattern AB System (

Hz)

7.65, 7.22
AB System (

Hz)

7.80, 7.15
AB System (

Hz)

7.60, 7.20
Methylene (-CH₂-)

3.72 (s)

3.85 (s)

3.60 (s)
Unique Marker Clean singlet at 3.72Downfield shift of CH₂ due to N-proximityBroad NH singlets at

6.0–7.5
Mechanism of Differentiation
  • Regioisomerism (6-Cl vs. 2-Cl): In the target (6-Cl), the methyl group is at position 2 (adjacent to Nitrogen). In the isomer (2-Cl), the methyl is at position 6.[8] The methyl adjacent to Nitrogen is typically more deshielded (

    
    2.6 ppm) compared to a methyl adjacent to Carbon (
    
    
    
    2.3-2.5 ppm), but the presence of Chlorine alters this. The most reliable differentiator is the NOESY correlation:
    • Target: NOE between Methyl (Pos 2) and no aromatic protons (Pos 3 is substituted).

    • Isomer: NOE between Methyl (Pos 6) and H5.

  • Hydrolysis (Nitrile to Amide): The conversion of

    
     to 
    
    
    
    is a common side reaction. This results in the disappearance of the sharp methylene singlet at 3.72 ppm and the appearance of diastereotopic protons (if chiral center exists nearby) or simply broadening due to quadrupole relaxation of the amide nitrogen.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this standardized protocol.

Step 1: Sample Preparation
  • Solvent: Use CDCl₃ (99.8% D) + 0.03% TMS (v/v).

    • Why? CDCl₃ minimizes exchangeable proton interference compared to DMSO-d₆.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Why? High concentration causes stacking effects (shifting aromatic peaks upfield); low concentration reduces S/N ratio.

  • Filtration: Filter through a cotton plug in a glass pipette.

    • Why? Removes inorganic salts (NaCl/KCl) from the synthesis workup which can cause line broadening.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (allows faster repetition).

  • Relaxation Delay (D1): 2.0 seconds.

    • Critical: The Methyl protons have a shorter T1 than the isolated Methylene protons. A short D1 may under-integrate the CH₂CN peak.

  • Scans (NS): 16 (sufficient for >10 mg).

Step 3: Processing & Validation Logic (Decision Tree)

AnalysisFlow Start Acquire 1H Spectrum CheckMe Check Methyl Region (2.5 - 2.7 ppm) Start->CheckMe Decision1 Is Methyl a Singlet? CheckMe->Decision1 CheckCH2 Check Methylene Region (3.6 - 3.8 ppm) Decision2 Is CH2 Integral = 2/3 of Me? CheckCH2->Decision2 CheckAr Check Aromatic Region (7.0 - 8.0 ppm) Decision3 Are there 2 doublets with J ~ 8Hz? CheckAr->Decision3 Decision1->CheckCH2 Yes Fail1 FAIL: Check for Ethyl/Isopropyl impurities Decision1->Fail1 No (Split) Decision2->CheckAr Yes Fail2 FAIL: Check for Hydrolysis (Amide formation) Decision2->Fail2 No Pass PASS: Target Structure Confirmed Decision3->Pass Yes Fail3 FAIL: Check Regioisomer (Meta coupling?) Decision3->Fail3 No

Figure 2: Logical workflow for validating the structural integrity of the target molecule.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules in pyridines).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55268277, 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile. Retrieved from [Link][9]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (For validating solvent peaks and water impurities). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.